molecular formula C8H20Cl2N2 B8054026 N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride

N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride

Cat. No.: B8054026
M. Wt: 215.16 g/mol
InChI Key: YUSCHDMHPMFLEE-UHFFFAOYSA-N
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Description

N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS 2199982-52-8) is a chemical compound supplied for research and development purposes. With a molecular formula of C8H20Cl2N2 and a molecular weight of 215.16, this pyrrolidine derivative is part of a class of heterocyclic building blocks that are valuable in medicinal chemistry and drug discovery . Compounds based on the substituted pyrrolidine structure, such as this one, have been identified as key dopaminergic moieties in the design of novel dual-target therapeutics for the central nervous system . Specifically, recent scientific literature highlights the research value of similar structural scaffolds in the development of dual-target mu opioid receptor (MOR) agonist and dopamine D3 receptor (D3R) antagonist/partial agonists . These investigational compounds aim to provide analgesic effects through MOR partial agonism while potentially reducing opioid-misuse liability via D3R antagonism, representing a significant area of investigation in the search for safer, non-addictive strategies for pain management . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. The product is typically stored at room temperature .

Properties

IUPAC Name

N-methyl-N-propan-2-ylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(2)10(3)8-4-5-9-6-8;;/h7-9H,4-6H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSCHDMHPMFLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Histamine Receptor Modulation
One of the primary applications of N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride is in the modulation of histamine receptors, particularly the H3 receptor. This receptor plays a critical role in various neurological and physiological processes. Compounds that interact with H3 receptors have potential therapeutic applications in treating conditions such as:

  • Cognitive Disorders : Including Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD).
  • Mood Disorders : Such as depression and anxiety.
  • Neurological Disorders : Including epilepsy and schizophrenia .

Synthetic Chemistry

Building Block for Synthesis
This compound serves as a significant building block in organic synthesis, particularly in the creation of pyrrolidine derivatives. Its application extends to:

  • Synthesis of New Drugs : It can be used to develop new pharmacological agents by modifying its structure to enhance biological activity and selectivity.
  • Chemical Research : The compound is utilized in various synthetic pathways to create complex molecules with potential therapeutic effects .

Biological Research

Inhibitor Development
this compound has been investigated for its role as an inhibitor in biological assays. Studies have shown its effectiveness in inhibiting certain enzymes or receptors, which can be crucial for drug discovery and development processes. For example, it has been part of studies aimed at identifying new heterocyclic scaffolds for inhibitors targeting specific biological pathways .

Table 1: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Histamine Receptor ModulationEffective modulation of H3 receptors with potential for treating cognitive disorders.
Inhibitor DevelopmentDemonstrated inhibitory activity against specific enzymes; useful in drug design.
Synthetic ChemistryUtilized as a building block for synthesizing pyrrolidine derivatives with enhanced pharmacological properties.

Mechanism of Action

The mechanism by which N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table summarizes key structural analogues and their properties:

Compound Name CAS No. Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference
N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride Not available C₈H₂₀Cl₂N₂ ~215.17 (calc.) Not reported Two protonated amines; isopropyl substituent
N,N-Dimethylpyrrolidin-3-amine dihydrochloride 50534-42-4 C₆H₁₆Cl₂N₂ 195.12 Not reported Two methyl groups; high similarity (0.88)
(R)-Pyrrolidin-3-amine dihydrochloride 116183-81-4 C₄H₁₂Cl₂N₂ 163.06 Not reported Chiral center; no alkyl substituents
3-Chloro-N,N-dimethylpropane-1-amine hydrochloride 5407-04-5 C₅H₁₃Cl₂N 158.07 141–144 Chloropropyl chain; single HCl salt
1-(3-Chloropropyl)pyrrolidine hydrochloride 57616-69-0 C₇H₁₅Cl₂N 184.11 Not reported Pyrrolidine ring; chloropropyl chain (similarity 0.81)

Key Observations:

  • Solubility: Dihydrochloride salts (e.g., target compound) generally exhibit higher water solubility than mono-hydrochlorides (e.g., 5407-04-5) due to additional ionic interactions .

Biological Activity

N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride, often referred to as (S)-N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride, is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₈Cl₂N₂, indicating the presence of two hydrochloride groups which enhance its solubility in aqueous environments. The compound features a chiral center at the third carbon of the pyrrolidine ring, contributing to its stereochemistry and biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC₉H₁₈Cl₂N₂
Chiral CenterPresent at the third carbon
SolubilityEnhanced by dihydrochloride form
Functional GroupsAmine group, pyrrolidine structure

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology. Its structural similarities to other psychoactive compounds suggest potential stimulant properties. The following sections detail its interactions with neurotransmitter systems and implications for therapeutic applications.

Neurotransmitter Modulation

The compound's interaction with neurotransmitter systems is crucial for understanding its pharmacological profile. Preliminary studies suggest that it may influence dopamine and norepinephrine transporters, which are vital in mood regulation and cognitive function. This interaction hints at possible applications in treating conditions such as:

  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Depression
  • Neurodegenerative Diseases

Case Studies and Research Findings

  • Neuroprotective Potential : A study highlighted the compound's ability to modulate neurochemical pathways, indicating its potential as a neuroprotective agent against neurodegenerative diseases.
  • Psychoactive Properties : Investigations into its stimulant effects have shown promise for use in managing ADHD symptoms, similar to other compounds in its class.
  • Pharmacokinetic Profile : Research into the pharmacokinetics of this compound suggests favorable absorption characteristics due to its lipophilicity, enhancing its bioavailability when administered.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical pathways:

  • Catalytic Methods : Recent advancements in catalytic transformations have allowed for efficient synthesis routes that yield high purity and enantiomeric excess .
  • Traditional Organic Synthesis : Conventional methods involving amine alkylation can also produce this compound effectively, although they may require more steps compared to modern catalytic approaches .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
N-MethylpyrrolidineMethyl group on nitrogenNeurotransmitter modulation
IsopropylamineSimple primary amineGeneral amine activity
N,N-DiisopropylamineTwo isopropyl groups on nitrogenAnxiolytic effects

The unique combination of functional groups and stereochemistry in this compound may confer distinct pharmacological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride?

  • Methodology : The compound is typically synthesized via alkylation of pyrrolidine derivatives. For example, reductive amination or nucleophilic substitution using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can introduce the isopropyl and methyl groups. Subsequent treatment with hydrochloric acid (HCl) yields the dihydrochloride salt. Key intermediates should be purified via recrystallization or column chromatography to ensure high purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to verify substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity (>98%) and identify impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodology : Store at −20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Periodic stability testing via HPLC is advised to monitor decomposition .

Advanced Research Questions

Q. How can researchers optimize synthesis yields while minimizing byproduct formation?

  • Methodology :

  • Reaction Parameter Screening : Vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry to optimize alkylation efficiency.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust reaction conditions .
  • Catalyst Selection : Explore palladium or nickel catalysts for stereoselective synthesis .

Q. What strategies mitigate matrix interference during quantitative analysis in biological samples?

  • Methodology :

  • Solid-Phase Extraction (SPE) : Use C18 or mixed-mode sorbents to isolate the compound from proteins and lipids.
  • Derivatization : Enhance detection sensitivity by tagging the amine group with dansyl chloride or FMOC .
  • Internal Standards : Isotopically labeled analogs (e.g., deuterated derivatives) improve quantification accuracy .

Q. How does the dihydrochloride salt form affect pharmacokinetic properties compared to the free base?

  • Methodology :

  • Solubility Studies : Compare water solubility using shake-flask methods. Dihydrochloride salts generally exhibit higher aqueous solubility due to ionic interactions .
  • Stability Profiling : Conduct accelerated stability tests (40°C/75% RH) to assess hygroscopicity and degradation pathways (e.g., hydrolysis) .

Data Contradiction Analysis

Q. Conflicting reports on solubility in polar solvents: How to resolve discrepancies?

  • Methodology :

  • Standardized Protocols : Replicate experiments using USP/Ph. Eur. buffer systems (pH 1.2–7.4) to control ionization.
  • Particle Size Analysis : Use dynamic light scattering (DLS) to confirm if agglomeration affects measured solubility .

Methodological Tables

Analytical Method Parameters Reference
HPLC Column: C18 (4.6 × 150 mm, 5 µm)
Mobile Phase: Acetonitrile/0.1% TFA
Flow Rate: 1.0 mL/min
Stability Testing Conditions: 40°C/75% RH for 6 months
Acceptance Criteria: ≥95% purity

Key Considerations

  • Safety : Handle with nitrile gloves and fume hoods due to potential respiratory irritation .
  • Regulatory Compliance : Follow ICH Q2(R1) guidelines for method validation in pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.